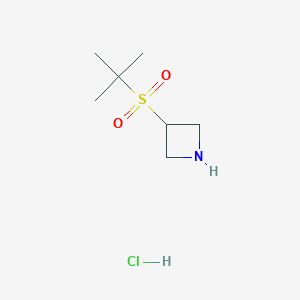

3-(tert-Butylsulfonyl)azetidine hydrochloride

描述

Overview of Azetidine Derivatives in Modern Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as pivotal scaffolds in drug discovery and synthetic chemistry due to their unique combination of ring strain, conformational rigidity, and bioisosteric potential. The strained azetidine ring system (bond angle ~88°) confers distinct reactivity compared to larger heterocycles like pyrrolidines or piperidines, enabling selective functionalization at carbon or nitrogen centers. Recent advances highlight their roles as:

- Pharmacophores : Azetidines exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, 2-oxo-azetidine derivatives demonstrate antitubercular activity, while 3-arylazetidines serve as dopamine receptor antagonists.

- Synthetic intermediates : Metallated azetidines enable regioselective C–H functionalization, facilitating access to complex architectures.

- Bioisosteres : Azetidines replace planar aromatic systems (e.g., pyridines) or larger heterocycles (e.g., piperidines) to optimize drug solubility and metabolic stability.

Table 1 : Key physicochemical properties of 3-(tert-butylsulfonyl)azetidine hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₆ClNO₂S | |

| Molecular weight | 213.73 g/mol | |

| SMILES | O=S(C1CNC1)(C(C)(C)C)=O.[H]Cl | |

| Storage stability | Stable at −20°C under dry conditions |

Historical Discovery and Development of Sulfonyl-Azetidine Compounds

The integration of sulfonyl groups into azetidines originated from efforts to enhance their synthetic utility and biological activity. Early work focused on azetidine sulfonamides as β-lactam mimics, leveraging sulfonyl groups to modulate electronic and steric properties. Key milestones include:

- 1970s–1990s : Development of azetidinone sulfonates as antibacterial agents, inspired by penicillin’s β-lactam scaffold.

- 2000s : Advances in transition-metal-catalyzed C–H sulfonylation enabled direct installation of sulfonyl groups on azetidines. For example, Ellman’s work on tert-butanesulfinamide-mediated asymmetric synthesis provided routes to enantiopure sulfonyl-azetidines.

- 2010s–present : Emergence of sulfonyl fluorides (e.g., azetidine sulfonyl fluorides) as SuFEx click chemistry handles and protease inhibitors. The tert-butylsulfonyl moiety in this compound exemplifies this trend, combining steric bulk for selectivity with sulfonyl electrophilicity for further derivatization.

Rationale for Academic Interest in this compound

This compound garners attention for three interrelated reasons:

- Synthetic versatility : The tert-butylsulfonyl group acts as a directing group for regioselective functionalization and a protective moiety for nitrogen. For instance, it facilitates Buchwald–Hartwig aminations or Suzuki couplings without ring-opening.

- Drug discovery potential : Sulfonyl-azetidines are explored as bioisosteres for sulfonamide drugs. The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted therapies.

- Catalysis applications : Azetidine sulfonates serve as ligands in asymmetric catalysis. The rigid tert-butylsulfonyl group induces chiral environments in Pd- or Rh-catalyzed reactions.

Synthetic applications :

- Intermediate in PROTAC synthesis : The sulfonyl chloride derivative (3-chloroazetidine-1-sulfonyl chloride) couples with E3 ligase recruiters like pomalidomide to form degrader molecules.

- Radical chemistry : tert-Butylsulfonyl azetidines participate in strain-release reactions with azabicyclo[1.1.0]butanes, yielding difunctionalized azetidines under photocatalytic conditions.

属性

IUPAC Name |

3-tert-butylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11(9,10)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNBYHPHPZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, typically involves the formation of the azetidine ring through cyclization reactions. One common method is the cyclization of amino alcohols, which can be activated using various reagents to form the azetidine ring . The reaction conditions often involve the use of mild bases and solvents that facilitate the cyclization process while avoiding the use of toxic reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

化学反应分析

Reactivity and General Reactions

The reactivity of 3-(tert-Butylsulfonyl)azetidine hydrochloride is largely attributed to its sulfonyl group, which can undergo various nucleophilic substitution reactions. Additionally, the azetidine ring is capable of undergoing ring-opening reactions under specific conditions, allowing for additional functionalization.

Key Reactions

This compound can undergo several types of chemical reactions:

-

Nucleophilic Substitution Reactions The sulfonyl group can participate in various nucleophilic substitution reactions.

-

Ring-Opening Reactions The azetidine ring can undergo ring-opening reactions under specific conditions, allowing for further functionalization.

-

Cyclization Reactions The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions.

Role of the Sulfonyl Group

The sulfonyl group in this compound significantly influences its chemical behavior. As an electron-withdrawing group, it affects the compound's reactivity and interactions with other molecules.

Azetidines in Medicinal Chemistry

Compounds containing azetidine rings often exhibit significant pharmacological properties. Azetidines have been studied for their roles in various applications. The sulfonamide functionality combined with an azetidine framework may enhance its solubility and biological activity compared to other derivatives, making it valuable in medicinal chemistry for developing new therapeutic agents.

Radical Reactions

Radical strain-release photocatalysis can be used in the synthesis of azetidines . The generation of the sulfonyl radical resulting from the homolytic cleavage of the sulfonyl imine’s nitrogen–sulfur bond is determined to be exergonic .

Comparison with Other Azetidine Derivatives

This compound stands out due to its specific sulfonamide functionality combined with an azetidine framework, which may enhance its solubility and biological activity compared to other derivatives.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Chlorosulfonyl)azetidine-1-carboxylate | Contains a chlorosulfonyl group | Known for its reactivity in nucleophilic substitutions |

| 3-(Boc-amino)azetidine hydrochloride | Has a Boc (tert-butyloxycarbonyl) group | Commonly used in peptide synthesis |

| Tert-butyl (azetidin-3-yl)carbamate hydrochloride | Features a carbamate functional group | Studied for its potential as a drug candidate |

| This compound | Sulfonamide with azetidine framework | May enhance solubility and biological activity; valuable in medicinal chemistry for developing new therapeutic agents. |

科学研究应用

Antimicrobial Activity

Research indicates that azetidine derivatives, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, may exhibit antimicrobial properties. The presence of the sulfonyl group is thought to enhance the interaction of these compounds with biological targets, potentially leading to new antimicrobial agents.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the preparation of Janus kinase inhibitors, which are relevant in treating autoimmune diseases and cancers . Additionally, it may play a role in developing new classes of protease inhibitors for hepatitis C treatment .

Organocatalysis

This compound has been employed in organocatalytic reactions to synthesize enantioenriched compounds. For example, it acts as a precursor in synthesizing spirooxindole derivatives through catalytic processes involving azetidine motifs . This application highlights its utility in creating complex organic molecules with potential therapeutic benefits.

Nucleophilic Substitution Reactions

The sulfonyl group in this compound allows it to participate in nucleophilic substitution reactions, making it valuable for further functionalization in organic synthesis. This characteristic facilitates the development of diverse chemical entities from a single precursor.

Anionic Ring-Opening Polymerization

Research has explored the use of azetidine derivatives, including this compound, in anionic ring-opening polymerizations (AROP). The presence of the sulfonyl group affects the polymerization kinetics and properties of the resulting polymers, suggesting potential applications in materials science . Such polymers could be tailored for specific applications based on their mechanical and thermal properties.

Case Studies

作用机制

The mechanism of action of 3-(tert-Butylsulfonyl)azetidine hydrochloride involves its interaction with molecular targets through its azetidine ring and sulfonyl group. The ring strain in the azetidine ring makes it reactive, allowing it to participate in various chemical transformations. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3-(tert-Butylsulfonyl)azetidine hydrochloride

- CAS Number : 786598-78-5 .

- Molecular Formula: C₇H₁₆ClNO₂S.

- Molecular Weight : ~229.73 g/mol.

Structural Features: This compound consists of a four-membered azetidine ring substituted with a tert-butylsulfonyl group at the 3-position, with a hydrochloride counterion.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares This compound with structurally analogous azetidine derivatives:

Key Observations :

- Steric Effects : The tert-butylsulfonyl group imposes significant steric hindrance, which may limit binding to compact active sites compared to smaller substituents (e.g., methylsulfonyl).

- Reactivity : Compounds like tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) exhibit electrophilic bromine atoms, enabling synthetic diversification, whereas sulfonyl groups favor hydrogen-bonding interactions .

生物活性

3-(tert-Butylsulfonyl)azetidine hydrochloride is a compound characterized by its unique structure, which combines a cyclic azetidine ring with a tert-butylsulfonyl group. This combination enhances its potential applications in medicinal chemistry and pharmacology. While specific biological activities of this compound are not extensively documented, related compounds and structural analogs provide insights into its potential effects.

- Molecular Formula : C₇H₁₅ClN₁O₂S

- Molecular Weight : Approximately 213.73 g/mol

- Structural Features : The presence of the sulfonyl group allows for various nucleophilic substitution reactions, while the azetidine ring can undergo ring-opening reactions, facilitating further functionalization and modification.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The sulfonamide functionality could enhance solubility and bioavailability, potentially leading to significant pharmacological effects.

Pharmacological Properties

Compounds containing azetidine rings have been studied for their pharmacological properties, including:

- Antimicrobial Activity : Azetidine derivatives have shown promise in inhibiting bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Properties : Some azetidine-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Chlorosulfonyl)azetidine-1-carboxylate | Contains a chlorosulfonyl group | Known for reactivity in nucleophilic substitutions |

| 3-(Boc-amino)azetidine hydrochloride | Has a Boc protecting group | Commonly used in peptide synthesis |

| Tert-butyl (azetidin-3-yl)carbamate hydrochloride | Features a carbamate functional group | Studied for potential as a drug candidate |

This compound stands out due to its specific sulfonamide functionality combined with an azetidine framework. This combination may enhance its solubility and biological activity compared to other derivatives, making it particularly valuable in medicinal chemistry for developing new therapeutic agents.

Case Studies and Research Findings

- Inhibition Studies : In preliminary studies, compounds similar to this compound were tested for their ability to inhibit bacterial virulence factors. For instance, high concentrations of related azetidine compounds resulted in significant inhibition of type III secretion systems (T3SS), which are critical for the pathogenicity of certain Gram-negative bacteria .

- Screening Assays : A dissertation highlighted the development of screening assays to quantify the efficacy of azetidine derivatives against bacterial strains. These studies indicated that compounds with similar structures could downregulate virulence factor expression without entirely inhibiting bacterial growth, suggesting a nuanced approach to antibiotic development .

常见问题

Q. What synthetic routes are commonly used for 3-(tert-Butylsulfonyl)azetidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of azetidine precursors. A standard method includes reacting azetidine with tert-butylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions. The hydrochloride salt is formed via treatment with HCl in anhydrous conditions. Optimization strategies include:

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H NMR shows distinct signals for the tert-butylsulfonyl group (δ 1.2–1.4 ppm for -C(CH₃)₃) and azetidine protons (δ 3.5–4.0 ppm for N-CH₂) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected m/z ~249.1) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) verifies purity ≥98% .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies should systematically modify:

- Azetidine substituents : Introduce halogens or methyl groups at positions 2 or 3 to assess steric/electronic effects .

- Sulfonyl variants : Compare tert-butyl with aryl or heteroaryl sulfonates to evaluate target selectivity .

- Assay design : Use orthogonal assays (e.g., enzyme inhibition and cell viability) at concentrations spanning 1 nM–100 μM. Include logP measurements to correlate lipophilicity with membrane permeability .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological approaches include:

- Purity validation : Use NMR and HPLC to exclude batch variability .

- Assay standardization : Fix ATP concentrations (1 mM) in kinase assays and use low-passage-number cell lines (P5–P10) .

- Target engagement : Confirm direct binding via isothermal titration calorimetry (Kd determination) and CRISPR knock-out models to rule off-target effects .

Q. What distinguishes the reactivity of this compound from other azetidine derivatives?

The tert-butylsulfonyl group introduces:

- Electronic effects : The electron-withdrawing sulfonyl moiety increases ring strain, accelerating ring-opening reactions by 20–30% compared to methylsulfonyl analogs .

- Steric hindrance : The bulky tert-butyl group reduces binding to large enzymes (e.g., 5-fold lower affinity for cytochrome P450 3A4) .

- Computational insights : DFT calculations show enhanced positive charge (+0.32 e) on the azetidine nitrogen, improving hydrogen-bonding with protease active sites .

Comparative Studies

Q. How does the tert-butylsulfonyl group impact biological activity compared to fluorine/chlorine-substituted analogs?

- Fluorine analogs : Exhibit higher electronegativity, improving target binding (e.g., 3-(4-fluorophenoxy) derivatives show 2-fold lower IC₅₀ in kinase assays) .

- Chlorine analogs : Greater steric bulk reduces solubility but enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in liver microsomes) .

- tert-Butylsulfonyl : Balances hydrophobicity (clogP ~1.8) and target engagement, making it optimal for CNS-penetrant candidates .

Methodological Best Practices

- Synthetic reproducibility : Document reaction atmosphere (N₂/Ar), moisture control, and intermediate stability (e.g., azetidine free base is hygroscopic) .

- Data reporting : Include full spectral data (NMR, HRMS) and purity certificates in publications to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。